N-(2,4-dichlorophenyl)-3,5-dimethylbenzamide
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Overview
Description
N-(2,4-dichlorophenyl)-3,5-dimethylbenzamide: is an organic compound characterized by the presence of a benzamide group substituted with two chlorine atoms at the 2 and 4 positions of the phenyl ring and two methyl groups at the 3 and 5 positions of the benzamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dichlorophenyl)-3,5-dimethylbenzamide typically involves the reaction of 2,4-dichloroaniline with 3,5-dimethylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to improve efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2,4-dichlorophenyl)-3,5-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with nucleophiles replacing chlorine atoms.
Scientific Research Applications
Chemistry: N-(2,4-dichlorophenyl)-3,5-dimethylbenzamide is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structural features make it a candidate for binding to specific active sites of enzymes, thereby modulating their activity.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and leading to the desired biological effect. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
- N-(2,4-dichlorophenyl)-2-chloroacetamide
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
- N-(2,4-dichlorophenyl)-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
Uniqueness: N-(2,4-dichlorophenyl)-3,5-dimethylbenzamide is unique due to the presence of both chlorine and methyl substituents, which confer distinct chemical and biological properties. The combination of these substituents enhances its stability, reactivity, and potential for interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO/c1-9-5-10(2)7-11(6-9)15(19)18-14-4-3-12(16)8-13(14)17/h3-8H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOXERNZCDRAOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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